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Compound of Interest

Compound Name: SMANT hydrochloride

Cat. No.: B1146506 Get Quote

Disclaimer: The term "SMANT hydrochloride" did not yield specific results in scientific

literature. Based on the context of targeting apoptosis in disease models, this document will

focus on SMAC (Second Mitochondria-derived Activator of Caspases) Mimetics, a class of

investigational drugs designed to induce cancer cell death.

These notes are intended for researchers, scientists, and drug development professionals

working in oncology.

Introduction to SMAC Mimetics
Inhibitor of Apoptosis (IAP) proteins are a family of endogenous proteins that block

programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to

tumor survival and chemoresistance.[1][2][3] SMAC mimetics are small-molecule drugs

designed to mimic the function of the endogenous mitochondrial protein SMAC/DIABLO, which

is a natural antagonist of IAP proteins.[1][3][4] By binding to and inhibiting IAPs—primarily X-

linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2)—SMAC mimetics relieve

the suppression of caspases, thereby promoting apoptosis in cancer cells.[4][5] Several SMAC

mimetics, including LCL161, Birinapant (TL32711), and GDC-0152, are under investigation in

various preclinical and clinical settings.[1][2]

Mechanism of Action
The primary mechanism of action for SMAC mimetics involves the antagonism of IAP proteins.

[1][6]
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cIAP1/2 Inhibition: Monovalent and bivalent SMAC mimetics bind to the BIR (Baculovirus IAP

Repeat) domains of cIAP1 and cIAP2. This binding induces a conformational change that

triggers their auto-ubiquitination and subsequent degradation by the proteasome.[4][6]

NF-κB Pathway Activation: The degradation of cIAPs, which are negative regulators of the

non-canonical NF-κB pathway, leads to the stabilization of NIK (NF-κB-inducing kinase). This

results in the processing of p100 to p52 and activation of the non-canonical NF-κB pathway.

[1] This pathway can lead to the production of pro-inflammatory cytokines, most notably

Tumor Necrosis Factor-alpha (TNF-α).[7][8]

Induction of Apoptosis: The induced TNF-α can then act in an autocrine or paracrine fashion,

binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway. In the absence

of cIAPs, the TNFR1 signaling complex (Complex II) forms, leading to the activation of

caspase-8 and subsequent executioner caspases (caspase-3/7), culminating in apoptosis.[4]

[7]

XIAP Inhibition: SMAC mimetics also bind to the BIR3 domain of XIAP, preventing it from

inhibiting caspase-9, and to the BIR2 domain, preventing the inhibition of caspase-3 and -7.

This action potentiates both the intrinsic and extrinsic apoptotic pathways.[4]

As single agents, the efficacy of SMAC mimetics is often dependent on this TNF-α feedback

loop.[4][7] They are also widely studied for their ability to sensitize cancer cells to other

treatments, including conventional chemotherapy, radiotherapy, and other targeted agents.[1]

[2][7]
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Caption: Signaling pathway of SMAC mimetics leading to apoptosis.
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Data Presentation: In Vitro Activity of SMAC
Mimetics
The following tables summarize the quantitative data for several SMAC mimetics across

various cancer cell lines.

Table 1: Binding Affinity of SMAC Mimetics to IAP Proteins

SMAC Mimetic Target IAP
Affinity
Constant

Value Reference

GDC-0152 cIAP1 Ki 17 nM [4]

XIAP Ki 28 nM [4]

cIAP2 Ki 43 nM [4]

Birinapant cIAP1 Kd < 1 nM [9][10]

XIAP Kd 45 nM [9][10]

Table 2: Single-Agent and Combination IC50 Values of Birinapant
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Cancer Type Cell Line Condition IC50 Reference

Melanoma WM9 Birinapant alone 2.4 nM [9][11]

WTH202
Birinapant +

TNF-α (1 ng/mL)
1.8 nM [9]

WM793B
Birinapant +

TNF-α (1 ng/mL)
2.5 nM [9]

WM1366
Birinapant +

TNF-α (1 ng/mL)
7.9 nM [9]

WM164
Birinapant +

TNF-α (1 ng/mL)
9.0 nM [9]

TNBC HCC38 Birinapant alone 0.63 µM [12]

HCC70 Birinapant alone 0.47 µM [12]

MDA-MB-231 Birinapant alone 0.71 µM [12]

HS578T Birinapant alone 0.21 µM [12]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cell Viability (MTS Assay)
This protocol is used to determine the cytotoxic effect of a SMAC mimetic on a cancer cell line

and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

Cancer cell line of interest (e.g., MDA-MB-231)

Complete growth medium (e.g., DMEM with 10% FBS)

SMAC mimetic (e.g., Birinapant) and vehicle (e.g., DMSO)

Recombinant human TNF-α (optional, for combination studies)
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96-well clear-bottom cell culture plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

Plate reader capable of measuring absorbance at 490 nm

Procedure:

Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of

complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

Drug Preparation: Prepare a 2X serial dilution of the SMAC mimetic in growth medium. For

combination studies, prepare a 2X solution of the SMAC mimetic with a constant

concentration of 2X TNF-α (e.g., final concentration of 1 ng/mL).

Cell Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions.

Include vehicle-only wells as a negative control.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C,

protecting the plate from light.

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Analysis:

Subtract the average absorbance of "medium-only" blank wells from all other values.

Calculate cell viability as a percentage relative to the vehicle-treated control wells:

(Absorbance_Treated / Absorbance_Vehicle) * 100.

Plot the percentage viability against the logarithm of the drug concentration and use non-

linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the

IC50 value.
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Protocol 2: Western Blot for IAP Degradation and
Apoptosis Markers
This protocol assesses the molecular mechanism of action by detecting changes in protein

levels.

Materials:

6-well cell culture plates

Treated cell pellets

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved Caspase-3, anti-cleaved PARP,

anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Culture and Treatment: Seed 0.5 x 106 cells in 6-well plates and allow them to adhere

overnight. Treat cells with the desired concentration of SMAC mimetic (e.g., 100 nM

Birinapant) for a specified time (e.g., 4, 8, 24 hours).
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Protein Extraction: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA

buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm

for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample

buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front

reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary antibody (diluted in blocking

buffer) overnight at 4°C with gentle agitation.

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST

for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the

protein bands using a chemiluminescence imaging system. The disappearance of the cIAP1

band and the appearance of cleaved caspase-3 and cleaved PARP bands indicate target

engagement and apoptosis induction.

Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a SMAC mimetic in a mouse model.

Materials:

6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

Cancer cell line (e.g., MDA-MB-231 for breast cancer, U87MG for glioblastoma).[13][14]

Matrigel (optional, for enhancing tumor take-rate)
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SMAC mimetic (e.g., GDC-0152) formulated for oral gavage.

Vehicle control solution (e.g., PBS).

Calipers for tumor measurement.

Sterile syringes and gavage needles.

Procedure:

Cell Preparation: Culture cells to ~80% confluency. Harvest, wash with sterile PBS, and

resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 50 x 106

cells/mL.

Tumor Implantation: Anesthetize the mice. For an MDA-MB-231 model, inject 5 x 106 cells

(in 100 µL) orthotopically into the mammary fat pad.[15] For a U87MG model, inject 1-5 x

105 cells stereotactically into the brain.[16]

Tumor Growth and Grouping: Monitor mice for tumor development. When tumors reach a

palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups

(n=5-10 mice per group).

Drug Administration: Administer the SMAC mimetic or vehicle according to the planned

schedule. For example, dose GDC-0152 orally at 100 mg/kg once daily.[17]

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week.

Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

Monitoring: Monitor animal body weight and overall health throughout the study as indicators

of toxicity.

Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size (e.g.,

1500-2000 mm³), or if signs of excessive morbidity are observed.

Analysis: Excise the tumors, weigh them, and process for further analysis (e.g., histology,

Western blot). Compare the tumor growth curves and final tumor weights between the

treatment and vehicle groups to determine efficacy.
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Caption: General experimental workflow for preclinical evaluation of SMAC mimetics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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